8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named 8-chloro-3-cyclopropyl-triazolo[4,3-a]pyrazine under International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects its fused bicyclic structure:
- A pyrazine ring (six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) serves as the parent structure.
- A triazole ring (five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4) is fused to the pyrazine at positions 3-a and 4.
- Substituents include a chlorine atom at position 8 (pyrazine ring) and a cyclopropyl group at position 3 (triazole ring).
The structural representation is validated by spectroscopic data, including NMR and mass spectrometry. Key structural identifiers include:
- SMILES :
C1CC1C2=NN=C3N2C=CN=C3Cl - InChIKey :
NZCRFSFETSJITG-UHFFFAOYSA-N
CAS Registry Number and Alternative Chemical Identifiers
The compound is uniquely identified by the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 140911-01-9 | |
| PubChem CID | 64369075 | |
| ChemSpider ID | 505438 | |
| Molecular Formula | C₈H₇ClN₄ |
These identifiers are critical for unambiguous referencing in chemical databases and regulatory documentation.
Molecular Formula and Weight Analysis
The molecular formula C₈H₇ClN₄ corresponds to a precise composition of:
- 8 carbon atoms
- 7 hydrogen atoms
- 1 chlorine atom
- 4 nitrogen atoms
The molecular weight is 194.622 g/mol , calculated as follows:
| Element | Atomic Weight (g/mol) | Quantity | Contribution (g/mol) |
|---|---|---|---|
| C | 12.011 | 8 | 96.088 |
| H | 1.008 | 7 | 7.056 |
| Cl | 35.45 | 1 | 35.45 |
| N | 14.007 | 4 | 56.028 |
| Total | 194.622 |
This calculation aligns with experimental data from mass spectrometry. The chlorine atom and cyclopropyl group contribute significantly to the compound’s polarity and lipophilicity, as evidenced by its logP value of ~2.1.
Properties
IUPAC Name |
8-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-8-12-11-7(5-1-2-5)13(8)4-3-10-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRFSFETSJITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via hydrazone formation between the aldehyde and hydrazine group, followed by electrocyclization to construct the triazole ring. Chloramine T facilitates dehydrogenation, ensuring high regioselectivity for thetriazolo[4,3-a]pyrazine scaffold. Key parameters include:
-
Solvent : Ethanol or methanol at reflux (80–110°C).
-
Reaction Time : 2–5 hours.
This method’s superiority lies in its avoidance of hazardous reagents and compatibility with diverse aldehydes, enabling rapid access to substituted triazolopyrazines.
Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization
While the one-pot method is ideal for direct synthesis, late-stage diversification offers an alternative route. The 8-chloro substituent on the pyrazine ring permits further functionalization via Suzuki-Miyaura or Sonogashira couplings. For instance, introducing the cyclopropyl group post-cyclization can be achieved using cyclopropylboronic acid under palladium catalysis.
Suzuki-Miyaura Coupling Protocol
-
Catalyst System : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as base.
-
Solvent : Dioxane/water (4:1) at 90°C.
-
Reaction Time : 12–24 hours.
This approach is advantageous for synthesizing analogs but introduces additional steps compared to the one-pot method.
Comparative Analysis of Synthetic Routes
The one-pot method remains the gold standard for simplicity, whereas cross-coupling strategies are reserved for specialized applications requiring structural versatility.
Mechanistic Insights and Optimization
Role of Chloramine T
Chloramine T trihydrate acts as a mild oxidant, avoiding side reactions associated with stronger agents like MnO₂. Its aqueous compatibility simplifies workup, as evidenced by the isolation of pure product via recrystallization.
Solvent and Temperature Effects
Polar protic solvents (e.g., ethanol) enhance reaction rates by stabilizing intermediates. Elevated temperatures (80–110°C) are critical for intramolecular cyclization but must be controlled to prevent decomposition.
Industrial-Scale Considerations
Patent literature highlights scalable adaptations, such as telescoping steps to minimize intermediate isolation. For example, a one-pot sequential process combines hydrazone formation, cyclization, and crystallization, achieving >90% purity with minimal waste.
Chemical Reactions Analysis
Chemical Reactions Involving 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine
The synthesis and reactions of 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine involve several key steps that include cyclization reactions and modifications of the pyrazine and triazole rings.
Key Chemical Reactions
The following table summarizes some notable chemical reactions associated with 8-Chloro-3-cyclopropyl- triazolo[4,3-a]pyrazine:
| Reaction Type | Reactants/Conditions | Products/Outcome | Yield (%) |
|---|---|---|---|
| Cyclization | Pyrazine derivative + azide under heat | Triazolo-pyrazine | 30-35 |
| Nucleophilic Substitution | Chloride + nucleophile (e.g., amines) | Substituted triazole | Varies |
| Amination | Azido derivative + amines | Amino-substituted triazoles | Up to 85 |
Comparative Biological Activity
The following table compares the biological activity of different derivatives of triazolo-pyrazines:
Scientific Research Applications
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine: Similar structure with a trifluoromethyl group instead of a cyclopropyl group.
8-Chloro-1,2,4-triazolo[4,3-a]quinoxaline: Similar core structure with a quinoxaline ring instead of a pyrazine ring.
5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyrazine: A reduced form of the triazolopyrazine core.
Uniqueness
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group, which confer distinct electronic and steric properties
Biological Activity
8-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes a triazole ring fused to a pyrazine ring, characterized by the presence of a chlorine atom at the 8th position and a cyclopropyl group at the 3rd position. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
- IUPAC Name : this compound
- Molecular Formula : C8H7ClN4
- Molecular Weight : 194.62 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated across several studies. The compound has shown promise in various areas including antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
In vitro studies have demonstrated that certain derivatives show minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In these studies, this compound has shown significant cytotoxic effects and induced apoptosis in cancer cells through mechanisms involving caspase activation and modulation of pathways related to cell survival and death .
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:
Enzyme Inhibition
The compound has been shown to inhibit c-Met kinase, an important enzyme involved in cell signaling pathways that regulate growth and differentiation. By binding to the active site of this kinase, it disrupts normal signaling processes leading to altered cellular responses such as reduced proliferation and increased apoptosis in cancer cells .
Cellular Pathways Affected
The interaction with c-Met kinase also influences downstream signaling pathways such as:
- Apoptosis : Induction of programmed cell death via caspases.
- Autophagy : Modulation of autophagic processes which can lead to enhanced cell death in tumor cells.
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Anticancer Study :
-
Antibacterial Study :
- A series of derivatives were synthesized and tested for antibacterial activity. The most potent derivative exhibited MIC values of 16 µg/mL against E. coli and 32 µg/mL against S. aureus.
- Structure-activity relationship studies indicated that modifications at specific positions could enhance antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
